Cas no 68418-51-9 (1,4-Bis(4-fluorobenzoyl)benzene)
68418-51-9 structure
Product Name:1,4-Bis(4-fluorobenzoyl)benzene
Numero CAS:68418-51-9
MF:C20H12F2O2
MW:322.304892539978
CID:499807
PubChem ID:11141804
Update Time:2025-04-19
1,4-Bis(4-fluorobenzoyl)benzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1,4-difluorocyclohexa-2,4-dien-1-yl)-phenylmethanone
- 1,4-Bis(4-fluorobenzoyl)benzene
- 1,4-BIS-FLUOROBENZOYLBENZENE
- 1,4-bis-(4-fluorobenzoyl)-benzene
- 1,4-Bis(p-fluorobenzoyl)benzene
- 1,4-di(4-fluorobenzoyl)benzene
- 1,4-di(p-fluorobenzoyl)-benzene
- 1,4-bis(4-fluorobenzoyl)-benzene
- [4-(4-fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone
- 68418-51-9
- AE-641/04210011
- LLJNTLUXOZPFQB-UHFFFAOYSA-N
- (1,4-difluorocyclohexa-2,4-dien-1-yl)(phenyl)methanone
- [4-(4-fluorobenzoyl)phenyl](4-fluorophenyl)methanone
- Methanone,1,1'-(1,4-phenylene)bis[1-(4-fluorophenyl)-
- 1,4'-bis(4-fluorobenzoyl)benzene
- EC 619-535-1
- DTXSID10600717
- NS00004463
- Methanone, 1,4-phenylenebis[(4-fluorophenyl)-
- SCHEMBL1736339
- 1,4-Bis(fluorobenzoyl)benzene
-
- MDL: MFCD00195112
- Inchi: 1S/C20H12F2O2/c21-17-9-5-15(6-10-17)19(23)13-1-2-14(4-3-13)20(24)16-7-11-18(22)12-8-16/h1-12H
- Chiave InChI: LLJNTLUXOZPFQB-UHFFFAOYSA-N
- Sorrisi: FC1C=CC(=CC=1)C(C1C=CC(C(C2C=CC(=CC=2)F)=O)=CC=1)=O
Proprietà calcolate
- Massa esatta: 322.08100
- Massa monoisotopica: 322.08053595g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 24
- Conta legami ruotabili: 4
- Complessità: 399
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.8
- Superficie polare topologica: 34.1Ų
Proprietà sperimentali
- Densità: 1.268
- Punto di ebollizione: 468.497 °C at 760 mmHg
- Punto di infiammabilità: 468.497 °C at 760 mmHg
- PSA: 34.14000
- LogP: 4.42680
1,4-Bis(4-fluorobenzoyl)benzene Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | B016160-2.5g |
1,4-Bis(4-fluorobenzoyl)benzene |
68418-51-9 | 2.5g |
$ 45.00 | 2022-06-07 | ||
| TRC | B016160-5g |
1,4-Bis(4-fluorobenzoyl)benzene |
68418-51-9 | 5g |
$ 60.00 | 2022-06-07 | ||
| A2B Chem LLC | AC84897-1g |
Methanone,1,1'-(1,4-phenylene)bis[1-(4-fluorophenyl)- |
68418-51-9 | 1g |
$1203.00 | 2024-04-19 |
1,4-Bis(4-fluorobenzoyl)benzene Letteratura correlata
-
1. A thermotropic poly(ether ketone) based on the p-quaterphenyl unit: evidence for a smectic C phaseFatai O. Oladoyinbo,David F. Lewis,David J. Blundell,Howard M. Colquhoun Polym. Chem. 2020 11 75
68418-51-9 (1,4-Bis(4-fluorobenzoyl)benzene) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso